PRMT1 vs. PRMT8 Biochemical Selectivity: A 2.9-Fold Window Enables Subtype-Discriminating Experimental Designs
In a head-to-head biochemical panel using recombinant human PRMT enzymes, 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide inhibited PRMT1 with an IC₅₀ of 610 nM and PRMT8 with an IC₅₀ of 1,740 nM, yielding a 2.9-fold selectivity margin for PRMT1 over PRMT8 [1]. This contrasts with pan-Type I inhibitors such as MS023, which inhibits PRMT1 and PRMT8 with roughly equipotent IC₅₀ values of 30 nM and 5 nM, respectively (a 0.17-fold PRMT1/PRMT8 ratio) . The 2.9-fold window for the target compound, while modest, provides a measurable differential that is absent in equipotent pan-inhibitors and may be exploited in experimental systems where partial discrimination between PRMT1- and PRMT8-dependent methylation events is desired.
| Evidence Dimension | PRMT1 vs. PRMT8 biochemical IC₅₀ selectivity ratio |
|---|---|
| Target Compound Data | PRMT1 IC₅₀ = 610 nM; PRMT8 IC₅₀ = 1,740 nM; Selectivity ratio (PRMT8/PRMT1) = 2.9 |
| Comparator Or Baseline | MS023 (pan-Type I PRMT inhibitor): PRMT1 IC₅₀ = 30 nM; PRMT8 IC₅₀ = 5 nM; Selectivity ratio (PRMT8/PRMT1) = 0.17 (equipotent, no PRMT1 preference) |
| Quantified Difference | Target compound shows a 2.9-fold PRMT1-over-PRMT8 preference, whereas MS023 shows no PRMT1 preference (0.17-fold). The target compound is approximately 17-fold less potent than MS023 at PRMT8, indicating reduced off-target Type I PRMT engagement at sub-micromolar concentrations. |
| Conditions | Displacement of [³H]-SAM from recombinant His6-tagged PRMT1 and PRMT8 (unknown origin) expressed in E. coli BL21(DE3), 5 min incubation (BindingDB assay); MS023 data from recombinant PRMT1 and PRMT8 AlphaLISA assays (Selleck Chemicals). Cross-study comparison; different assay formats may affect absolute IC₅₀ values. |
Why This Matters
Investigators requiring a chemical probe that retains measurable PRMT1 primary activity while partially sparing PRMT8 will find the 2.9-fold window actionable for concentration-response experimental designs, whereas pan-inhibitors like MS023 cannot discriminate between these subtypes at any concentration.
- [1] BindingDB Entry BDBM50070953 (CHEMBL3409550). IC₅₀ data: PRMT1 = 610 nM; PRMT8 = 1,740 nM. Assay: Displacement of [³H]-SAM from recombinant His6-tagged PRMTs expressed in E. coli BL21(DE3). Curated by ChEMBL. Accessed 2026-04-30. View Source
